molecular formula C6H13O9P B8677210 Glucose 1-phosphate

Glucose 1-phosphate

Cat. No.: B8677210
M. Wt: 260.14 g/mol
InChI Key: HXXFSFRBOHSIMQ-GASJEMHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-glucopyranose 1-phosphate is a D-glucose monophosphate in which the phosphate group is located at position 1. It has a role as a fundamental metabolite. It is functionally related to a D-glucose and a D-glucopyranose. It is a conjugate acid of a D-glucopyranose 1-phosphate(2-).
Glucose 1-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Medicago sativa with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Scientific Research Applications

Metabolic Role and Biochemical Pathways

Glucose 1-phosphate serves as a crucial intermediate in the metabolism of carbohydrates. It is primarily involved in:

  • Glycogen Synthesis : this compound is converted to glucose 6-phosphate by the enzyme phosphoglucomutase, which is then utilized for glycogen synthesis in liver and muscle tissues. This conversion is vital for energy storage and mobilization during metabolic processes .
  • Energy Production : It can be further metabolized to glucose 6-phosphate, entering glycolysis or the pentose phosphate pathway, thus playing a role in energy production and biosynthetic reactions .

Pharmaceutical Applications

This compound has notable applications in the pharmaceutical industry:

  • Drug Synthesis : It acts as a substrate for synthesizing various drugs. For instance, this compound can be used for the production of glycosylphosphates, which are important in developing anti-inflammatory and immunosuppressive drugs .
  • Biocatalysis : Enzymes such as glycoside phosphorylases utilize this compound to catalyze the formation of glycosidic bonds, facilitating the synthesis of complex carbohydrates and drug molecules .

Industrial Applications

In industrial contexts, this compound is utilized for:

  • Biopolymer Production : It is involved in the enzymatic synthesis of polysaccharides like amylose through the action of phosphorylases. This process can be optimized to create inclusion complexes with synthetic polymers, enhancing material properties for various applications .
  • Food Industry : this compound is used as a food additive and sweetener due to its role in carbohydrate metabolism and its ability to enhance flavor profiles .

Case Study: Enzymatic Production

A study highlighted an efficient method for producing this compound using Corynebacterium species through fermentation processes. This method demonstrated high yields when cultured under specific conditions with saccharides and phosphoric acid derivatives, showcasing a sustainable approach to producing this compound for industrial use .

Research on Glycosylation

Research has shown that this compound can serve as an activated donor for glycosylation reactions, which are essential for synthesizing oligosaccharides and glycoproteins used in therapeutics. This biocatalytic approach offers advantages over traditional chemical methods, such as higher specificity and yield .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
MetabolismGlycogen synthesis, energy productionCentral role in energy homeostasis
PharmaceuticalsDrug synthesis (anti-inflammatory/immunosuppressive)Essential for developing complex drug molecules
BiotechnologyBiopolymer productionSustainable production methods
Food IndustrySweetener and food additiveEnhances flavor profiles

Properties

Molecular Formula

C6H13O9P

Molecular Weight

260.14 g/mol

IUPAC Name

[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5-,6?/m1/s1

InChI Key

HXXFSFRBOHSIMQ-GASJEMHNSA-N

SMILES

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)OP(=O)(O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Glucose 1-phosphate
Glucose 1-phosphate
Glucose 1-phosphate
Glucose 1-phosphate
Glucose 1-phosphate
Glucose 1-phosphate

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